Tetrakis(octadecylthio)tetrathiafulvalene

Übersicht

Beschreibung

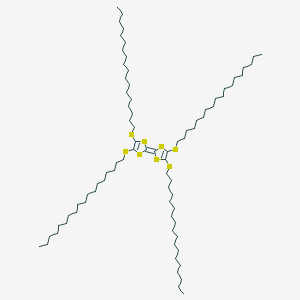

Tetrakis(octadecylthio)tetrathiafulvalene is a derivative of tetrathiafulvalene, a compound known for its electrical conductivity and electron-donating properties. This compound is particularly interesting due to its long alkyl chains, which influence its architecture and electrochemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tetrakis(octadecylthio)tetrathiafulvalene involves the reaction of tetrathiafulvalene with octadecylthiol. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the substitution of hydrogen atoms with octadecylthio groups .

Industrial Production Methods

The process may include purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Tetrakis(octadecylthio)tetrathiafulvalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form radical cations, which are essential for its conductive properties.

Reduction: Reduction reactions can revert the oxidized forms back to the neutral state.

Substitution: The long alkyl chains can be substituted with other functional groups to modify its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include iodine and other halogens.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various alkylating agents can be employed under mild conditions.

Major Products

The major products of these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Molecular Electronics

TTFH is extensively studied in the field of molecular electronics , particularly in organic field-effect transistors (OFETs). The compound's ability to donate electrons and form radical cations underpins its use as a semiconducting material. Research indicates that TTFH can achieve high charge carrier mobility, which is crucial for efficient OFET performance.

- Case Study : A study demonstrated that the charge carrier mobility of devices using TTFH increased significantly when the dielectric surface energy was optimized, showing a 30-fold enhancement when the surface energy decreased from 51.8 to 40.1 mN/m . This highlights the importance of material architecture in electronic applications.

Langmuir-Blodgett Films

TTFH is also utilized in the creation of Langmuir-Blodgett (LB) films , which are thin films formed by transferring monolayers from a liquid surface onto a solid substrate. The long alkyl chains of TTFH contribute to the film's stability and packing efficiency.

- Research Findings : A study characterized TTFH LB films using UV-vis and IR spectroscopy, revealing that doping with iodine vapor significantly altered the redox properties of TTFH. The results suggested that the molecular structure and film architecture directly influence the electrochemical behavior .

Conductive Materials

The compound's conductive properties make it an excellent candidate for developing conductive materials in various applications, including sensors and flexible electronics.

- Application Insights : TTFH has been explored as a component in organic charge-transfer materials, which are essential for creating conductive pathways in organic electronics. Its unique structural features allow for enhanced interaction with other materials, improving overall conductivity .

Organic Solar Cells

TTFH derivatives are being investigated for their potential use in organic solar cells due to their favorable electronic properties.

Wirkmechanismus

The mechanism of action of tetrakis(octadecylthio)tetrathiafulvalene involves its ability to donate electrons and form radical cations. These properties are crucial for its role in conductive materials and molecular electronics. The long alkyl chains influence the packing and stability of the compound, affecting its overall electrochemical behavior .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tetrathiafulvalene: The parent compound, known for its electron-donating properties.

Tetrakis(4-carboxylic acid biphenyl)tetrathiafulvalene: A derivative with carboxylic acid groups, used in coordination polymers.

Tetrathiafulvalene-2,3,6,7-tetrathiolate: Another derivative with thiolate groups, used in redox-active materials.

Uniqueness

Tetrakis(octadecylthio)tetrathiafulvalene is unique due to its long alkyl chains, which provide stability and influence its electrochemical properties. This makes it particularly suitable for applications in molecular electronics and conductive materials .

Biologische Aktivität

Tetrakis(octadecylthio)tetrathiafulvalene (TTFH) is a derivative of tetrathiafulvalene (TTF), a well-known organic compound with significant electrochemical properties. This article explores the biological activity of TTFH, focusing on its redox properties, structural characteristics, and potential applications in biological systems.

Overview of this compound

TTFH is characterized by its long alkyl chains, which enhance its solubility and stability in various environments. The molecular formula of TTFH is , with a molecular weight of approximately 544.83 g/mol . The compound appears as an orange to brown solid and has a melting point between 187°C and 191°C .

Structural Characteristics

The unique structure of TTFH, featuring multiple sulfur atoms and long alkyl chains, contributes to its electrochemical behavior. The presence of sulfur allows for significant π–π interactions and S⋯S interactions, which are crucial for the formation of conductive pathways in materials .

Table 1: Physical Properties of TTFH

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 544.83 g/mol |

| Appearance | Orange to Brown solid |

| Melting Point | 187 - 191 °C |

| Purity | >98.0% (HPLC) |

TTFH exhibits notable redox activity, which is essential for its application in electronic devices and sensors. Studies have shown that TTFH can undergo reversible oxidation to form stable radical cations and dications. The first oxidation potential is typically around 0.37 V vs Ag/AgCl, indicating its suitability for electrochemical applications .

Case Study: Redox Properties in LB Films

A significant study investigated the redox properties of TTFH when incorporated into Langmuir-Blodgett (LB) films. The films were exposed to iodine vapor, leading to a doping process that was monitored using UV-Vis and IR spectroscopy. This study highlighted how the molecular structure and film architecture influenced the electrochemical behavior of TTFH, demonstrating its potential as a material for organic electronics .

Biological Activity

While the primary focus of research on TTFH has been on its physical and chemical properties, emerging studies suggest potential biological applications:

- Antioxidant Activity : Preliminary investigations indicate that TTFH may exhibit antioxidant properties due to its ability to donate electrons during redox reactions, which can neutralize free radicals in biological systems.

- Cellular Interactions : Research on similar compounds indicates that derivatives of TTF can interact with cellular membranes due to their amphiphilic nature, potentially influencing cell signaling pathways or serving as drug delivery systems.

Safety and Toxicity

TTFH is classified as toxic if ingested or inhaled, causing skin irritation and serious eye irritation upon contact . Proper safety measures should be taken when handling this compound in laboratory settings.

Eigenschaften

IUPAC Name |

2-[4,5-bis(octadecylsulfanyl)-1,3-dithiol-2-ylidene]-4,5-bis(octadecylsulfanyl)-1,3-dithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H148S8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-79-73-74(80-70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)84-77(83-73)78-85-75(81-71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)76(86-78)82-72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-72H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALECFXZYMRVNSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCSC1=C(SC(=C2SC(=C(S2)SCCCCCCCCCCCCCCCCCC)SCCCCCCCCCCCCCCCCCC)S1)SCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H148S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577597 | |

| Record name | 2-[4,5-Bis(octadecylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-bis(octadecylsulfanyl)-2H-1,3-dithiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105782-53-4 | |

| Record name | 2-[4,5-Bis(octadecylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-bis(octadecylsulfanyl)-2H-1,3-dithiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.